![molecular formula C10H11N3O2S2 B14309547 Acetic acid, [[5-cyano-2-(methylthio)-4-pyrimidinyl]thio]-, ethyl ester CAS No. 113917-99-0](/img/structure/B14309547.png)
Acetic acid, [[5-cyano-2-(methylthio)-4-pyrimidinyl]thio]-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, [[5-cyano-2-(methylthio)-4-pyrimidinyl]thio]-, ethyl ester is a complex organic compound with a unique structure that includes a pyrimidine ring substituted with cyano and methylthio groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, [[5-cyano-2-(methylthio)-4-pyrimidinyl]thio]-, ethyl ester typically involves the reaction of 5-cyano-2-(methylthio)-4-pyrimidinethiol with ethyl bromoacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the thiol group attacks the bromoacetate, resulting in the formation of the desired ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or other reduced derivatives.
Substitution: Various esters or thioesters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, this compound can serve as a building block for the construction of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in the development of new synthetic methodologies.
Biology
The compound’s potential biological activity makes it a candidate for drug discovery and development. Its structure suggests it could interact with biological targets, leading to the exploration of its pharmacological properties.
Medicine
Research into the medicinal applications of this compound may reveal its potential as a therapeutic agent. Its ability to undergo various chemical reactions allows for the modification of its structure to enhance its biological activity and reduce toxicity.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its versatility in chemical reactions makes it a valuable intermediate in the synthesis of complex molecules.
Wirkmechanismus
The mechanism by which acetic acid, [[5-cyano-2-(methylthio)-4-pyrimidinyl]thio]-, ethyl ester exerts its effects depends on its interaction with molecular targets. The cyano and methylthio groups may interact with enzymes or receptors, modulating their activity. The ester group can be hydrolyzed to release active metabolites that further interact with biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl cyanoacetate: Similar in structure but lacks the pyrimidine ring and methylthio group.
Methyl cyanoacetate: Similar but with a methyl ester instead of an ethyl ester.
Ethyl (methylthio)acetate: Contains a methylthio group but lacks the cyano and pyrimidine functionalities.
Uniqueness
Acetic acid, [[5-cyano-2-(methylthio)-4-pyrimidinyl]thio]-, ethyl ester is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the pyrimidine ring, cyano group, and methylthio group sets it apart from simpler esters and makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
113917-99-0 |
|---|---|
Molekularformel |
C10H11N3O2S2 |
Molekulargewicht |
269.3 g/mol |
IUPAC-Name |
ethyl 2-(5-cyano-2-methylsulfanylpyrimidin-4-yl)sulfanylacetate |
InChI |
InChI=1S/C10H11N3O2S2/c1-3-15-8(14)6-17-9-7(4-11)5-12-10(13-9)16-2/h5H,3,6H2,1-2H3 |
InChI-Schlüssel |
XAZMFMCMOHPSNB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CSC1=NC(=NC=C1C#N)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


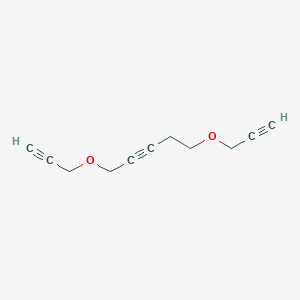
![N-[2-(Triethoxysilyl)ethyl]urea](/img/structure/B14309477.png)
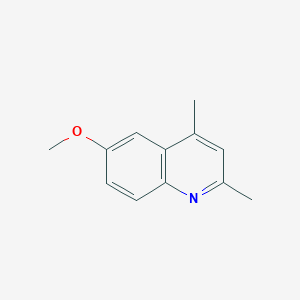
![1-[Phenyl(propanimidoyl)phosphanyl]ethyl diphenylborinate](/img/structure/B14309483.png)
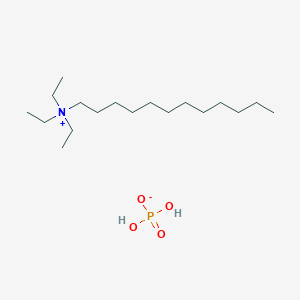

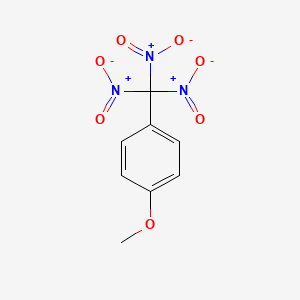

![Dimethyl 2-[(E)-benzylideneamino]-2-methylhexanedioate](/img/structure/B14309530.png)
![6-[(3,5-Dichloro-4-hydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14309538.png)
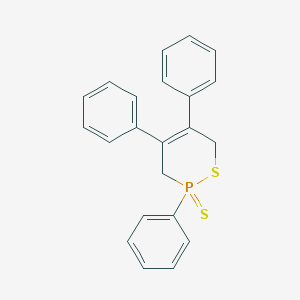
![3-{4-[3-Oxo-3-(tetradecyloxy)prop-1-EN-1-YL]phenyl}prop-2-enoic acid](/img/structure/B14309541.png)
![N-[(2-Hydroxy-5-methoxyphenyl)methyl]-N-(phosphonomethyl)glycine](/img/structure/B14309542.png)
![Chloro(diphenyl)[(propan-2-yl)oxy]silane](/img/structure/B14309546.png)
